molecular formula C5H12N2O3S B8732505 N-[2-(Methanesulphonamido)ethyl]acetamide

N-[2-(Methanesulphonamido)ethyl]acetamide

Cat. No.: B8732505
M. Wt: 180.23 g/mol
InChI Key: OYEVBVBJLIOIJY-UHFFFAOYSA-N
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Description

N-[2-(Methanesulphonamido)ethyl]acetamide is a useful research compound. Its molecular formula is C5H12N2O3S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

N-[2-(methanesulfonamido)ethyl]acetamide

InChI

InChI=1S/C5H12N2O3S/c1-5(8)6-3-4-7-11(2,9)10/h7H,3-4H2,1-2H3,(H,6,8)

InChI Key

OYEVBVBJLIOIJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Acetylethylenediamine (10.2 g, 100 mmol) and triethylamine (15 ml, 10.9 g, 108 mmol) were dissolved in dichloromethane (300 ml) and the solution cooled to 0° C. Methanesulphonyl chloride (8 ml, 11.8 g, 103 mmol) was dissolved in dichloromethane (10 ml) and added dropwise, and stirring was continued at 0° C. for 3 hours. The dichloromethane was removed in vacuo, and the residue was suspended in a mixture of ether and acetone, removing the insoluble material by filtration. The filtrate was concentrated in vacuo to give the title compound as a pale brown gum (14.5 g, 88.3 mmol, 88%); δH [2H6]DMSO 7.93 (1H,br t), 7.05 (1H,t), 3.11 (2H,t), 2.97 (2H,t), 2.89 (3H,s), 2.09 (3H,s).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
88%

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